N-(2-methyl-1H-benzimidazol-5-yl)-2-[(4-methyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
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Overview
Description
N-(2-METHYL-1H-1,3-BENZODIAZOL-6-YL)-2-({4-METHYL-5-[(N-PHENYLMETHANESULFONAMIDO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE is a synthetic organic compound that belongs to the class of benzodiazoles and triazoles. These compounds are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-METHYL-1H-1,3-BENZODIAZOL-6-YL)-2-({4-METHYL-5-[(N-PHENYLMETHANESULFONAMIDO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE typically involves multi-step organic reactions. The process may include:
Formation of the Benzodiazole Core: Starting with a suitable precursor, such as o-phenylenediamine, and reacting it with a methylating agent under acidic conditions.
Synthesis of the Triazole Ring: Using a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Sulfonamide Formation: Reacting the triazole intermediate with a sulfonyl chloride in the presence of a base.
Final Coupling: Combining the benzodiazole and triazole intermediates through a nucleophilic substitution reaction to form the final compound.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates.
Purification: Employing techniques like recrystallization, chromatography, or distillation.
Automation: Utilizing automated reactors and continuous flow systems for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2-METHYL-1H-1,3-BENZODIAZOL-6-YL)-2-({4-METHYL-5-[(N-PHENYLMETHANESULFONAMIDO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the sulfonamide group to amines using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions on the benzodiazole or triazole rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydroxide, potassium carbonate.
Acids: Hydrochloric acid, sulfuric acid.
Major Products
Sulfoxides and Sulfones: Formed from oxidation reactions.
Amines: Resulting from reduction of the sulfonamide group.
Substituted Derivatives: Products of substitution reactions on the aromatic rings.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-METHYL-1H-1,3-BENZODIAZOL-6-YL)-2-({4-METHYL-5-[(N-PHENYLMETHANESULFONAMIDO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE involves interaction with specific molecular targets, such as enzymes or receptors. The compound may:
Inhibit Enzyme Activity: By binding to the active site or allosteric site of enzymes.
Modulate Receptor Function: By acting as an agonist or antagonist at receptor sites.
Disrupt Cellular Pathways: By interfering with signaling pathways involved in cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
Benzodiazole Derivatives: Compounds with similar benzodiazole cores, such as 2-methylbenzodiazole.
Triazole Derivatives: Compounds with triazole rings, such as 1,2,4-triazole.
Sulfonamide Derivatives: Compounds with sulfonamide groups, such as sulfanilamide.
Uniqueness
N-(2-METHYL-1H-1,3-BENZODIAZOL-6-YL)-2-({4-METHYL-5-[(N-PHENYLMETHANESULFONAMIDO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE is unique due to its combination of benzodiazole, triazole, and sulfonamide moieties, which confer distinct chemical and biological properties. This unique structure allows it to interact with multiple molecular targets and exhibit diverse biological activities.
Properties
Molecular Formula |
C21H23N7O3S2 |
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Molecular Weight |
485.6 g/mol |
IUPAC Name |
N-(2-methyl-3H-benzimidazol-5-yl)-2-[[4-methyl-5-[(N-methylsulfonylanilino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C21H23N7O3S2/c1-14-22-17-10-9-15(11-18(17)23-14)24-20(29)13-32-21-26-25-19(27(21)2)12-28(33(3,30)31)16-7-5-4-6-8-16/h4-11H,12-13H2,1-3H3,(H,22,23)(H,24,29) |
InChI Key |
BVRHPSOAZQVZEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C=C2)NC(=O)CSC3=NN=C(N3C)CN(C4=CC=CC=C4)S(=O)(=O)C |
Origin of Product |
United States |
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